molecular formula C13H21N3 B12796507 2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel- CAS No. 74196-93-3

2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel-

Cat. No.: B12796507
CAS No.: 74196-93-3
M. Wt: 219.33 g/mol
InChI Key: FTSUPYGMFAPCFZ-GWCFXTLKSA-N
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Description

2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazoloquinolines, which are characterized by a fused ring system containing both pyrazole and quinoline moieties. The specific stereochemistry of this compound, indicated by the (4aR,8aR)-rel- configuration, adds to its distinctiveness and potential biological activity.

Preparation Methods

The synthesis of 2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the construction of the quinoline moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate ring closure and functional group transformations. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and the use of solvents.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole or quinoline rings. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and quinoline rings can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, (4aR,8aR)-rel- include other pyrazoloquinolines and related heterocyclic compounds. These compounds share the fused ring system but may differ in their substituents and stereochemistry. The uniqueness of this compound lies in its specific (4aR,8aR)-rel- configuration and the presence of the propyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

74196-93-3

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline

InChI

InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m0/s1

InChI Key

FTSUPYGMFAPCFZ-GWCFXTLKSA-N

Isomeric SMILES

CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3

Origin of Product

United States

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